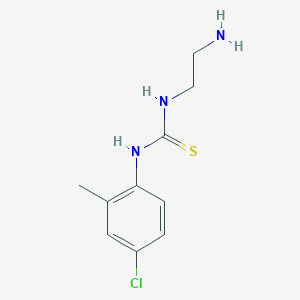
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- is an organic compound with the molecular formula C12H9N3O6S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 2,4-dinitrophenyl group and a methoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- typically involves the reaction of 2,4-dinitrophenylhydrazine with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups at the ortho and para positions makes the aromatic ring susceptible to nucleophilic attack.
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions or amines are commonly used under basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are typical reducing agents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted benzenesulfonamides with various nucleophiles.
Reduction: Amino derivatives of the original compound.
Oxidation: Hydroxylated derivatives of the original compound.
Scientific Research Applications
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- involves its interaction with specific molecular targets. The nitro groups and the sulfonamide moiety can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function . The methoxy group may also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dinitrophenyl)benzenesulfonamide
- N-(2,4-Dimethoxyphenyl)benzenesulfonamide
- N-(2,5-Dimethylphenyl)benzenesulfonamide
- N-(2,4-Dichlorophenyl)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-(2,4-dinitrophenyl)-4-methoxy- is unique due to the presence of both electron-withdrawing nitro groups and an electron-donating methoxy group. This combination of substituents imparts distinct chemical reactivity and binding properties compared to other similar compounds. The methoxy group enhances the compound’s solubility and may improve its pharmacokinetic properties, making it a valuable candidate for further research and development.
Properties
CAS No. |
61072-73-9 |
|---|---|
Molecular Formula |
C13H11N3O7S |
Molecular Weight |
353.31 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C13H11N3O7S/c1-23-10-3-5-11(6-4-10)24(21,22)14-12-7-2-9(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3 |
InChI Key |
HACXSVIXKIJDME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,5-Cycloheptatriene, 7-[4-(1,3-cyclopentadien-1-yl)phenyl]-](/img/structure/B14605479.png)

![Dibutyl(3-{3-methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)methylsilane](/img/structure/B14605484.png)

![{1-Methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrol-2-yl}acetonitrile](/img/structure/B14605492.png)
![[(1H-Indol-2-yl)sulfanyl]acetonitrile](/img/structure/B14605519.png)
![2-[(E)-tert-Butyldiazenyl]octan-2-ol](/img/structure/B14605523.png)





![1-[2-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole](/img/structure/B14605551.png)
